![molecular formula C4H3ClIN3 B1490784 3-Chloro-5-iodopyrazin-2-amine CAS No. 1252597-70-8](/img/structure/B1490784.png)
3-Chloro-5-iodopyrazin-2-amine
Overview
Description
3-Chloro-5-iodopyrazin-2-amine (CIPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound with a wide range of applications and potential uses in the laboratory. CIPA is an important reagent in the synthesis of other compounds, and it has been utilized in the development of pharmaceuticals, biotechnology, and other areas of research.
Scientific Research Applications
Catalytic Aminocarbonylation
3-Chloro-5-iodopyrazin-2-amine serves as a substrate in catalytic aminocarbonylation reactions, enabling the synthesis of N-substituted nicotinamides and related compounds. This process, facilitated by palladium catalysis, allows for the incorporation of various primary and secondary amines, including amino acid methyl esters, to produce compounds of potential biological significance through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).
Aminations with Halopyridines
Studies involving the amination of halopyridines, which may include compounds related to 3-chloro-5-iodopyrazin-2-amine, have shown the formation of amino-substituted pyridines through processes that might involve pyridyne intermediates. This research elucidates the mechanisms underlying such transformations and their potential application in synthesizing novel heteroaromatic compounds (Pieterse & Hertog, 2010).
Regioselective Palladium-Catalyzed Aminations
The regioselective palladium-catalyzed amination of compounds structurally related to 3-chloro-5-iodopyrazin-2-amine, such as 2-chloro-3-iodo- and 2-chloro-5-iodopyridine, has been performed with high yields and good selectivity. The process underscores the utility of specific catalytic systems in achieving efficient and selective functionalization of heteroaromatic halides, leading to the synthesis of aryl aminated products (Maes, Loones, Jonckers, Lemiére, Dommisse, & Haemers, 2002).
Nucleophilic Substitution Reactions
The chlorine atom in compounds similar to 3-chloro-5-iodopyrazin-2-amine, like 2-chloro-3-cyanopyridines, can undergo nucleophilic substitution reactions with primary and secondary aliphatic and heterocyclic amines. This reactivity enables the synthesis of a variety of 2-aminopyridines, showcasing the versatility of these compounds in chemical transformations (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).
properties
IUPAC Name |
3-chloro-5-iodopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKDDCJSHJYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858685 | |
Record name | 3-Chloro-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodopyrazin-2-amine | |
CAS RN |
1252597-70-8 | |
Record name | 3-Chloro-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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